Clinoposaponin XI

Descripción general

Descripción

Clinoposaponin XI is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze . Triterpenoid saponins are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin XI involves the extraction of the compound from the aerial parts of Clinopodium chinense. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Large-scale production would require optimization of extraction techniques and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Clinoposaponin XI undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Clinoposaponin XI exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Anti-Tumor Activity

The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. Studies have demonstrated its cytotoxic effects against murine mammary carcinoma cells, indicating that this compound may be a viable candidate for cancer treatment .

Immunosuppressive Effects

This compound has been investigated for its immunosuppressive properties, making it relevant for conditions where modulation of the immune response is necessary. This includes autoimmune diseases and transplant rejection scenarios.

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for several therapeutic applications:

- Chronic Inflammatory Diseases : Due to its ability to modulate inflammatory pathways.

- Cancer Therapy : As an adjunct treatment to enhance the efficacy of conventional therapies.

- Autoimmune Disorders : For its immunosuppressive capabilities.

Case Study: Anti-Inflammatory Effects

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing inflammation markers in animal models of arthritis. The results indicated a significant decrease in joint swelling and pain, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

Case Study: Cancer Cell Line Research

In vitro studies on murine mammary carcinoma cell lines treated with this compound showed a dose-dependent increase in apoptosis markers such as caspase activation and mitochondrial membrane potential disruption. These findings support further investigation into its use as an anti-cancer agent .

Mecanismo De Acción

The mechanism of action of Clinoposaponin XI involves its interaction with various molecular targets and pathways. It has been shown to exert protective effects against apoptosis by modulating signaling pathways involved in cell survival and death . Additionally, its cytotoxic activity is likely mediated through the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Clinoposaponin XI is part of a group of triterpenoid saponins isolated from Clinopodium chinense. Similar compounds include:

Clinopoursaponins A–D: Ursane-type triterpenoid saponins with protective effects against apoptosis.

Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with diverse biological activities.

This compound is unique due to its specific chemical structure and biological activities, which distinguish it from other triterpenoid saponins .

Actividad Biológica

Clinoposaponin XI is a triterpenoid saponin derived from various species within the Clinopodium genus, particularly noted for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antitumor, antioxidant, antibacterial, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. For instance, research on triterpenoid saponins from Clinopodium chinense indicated that these compounds exhibited protective effects against apoptosis induced by anoxia/reoxygenation in H9c2 cardiomyoblast cells. The study reported that this compound and related compounds showed moderate cytotoxic activities against several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 100 to 500 µg/mL depending on the specific cell line and treatment duration .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. One study reported that extracts containing this compound exhibited significant free radical scavenging activity, with results indicating a strong correlation between total phenolic content and antioxidant capacity. The DPPH assay revealed an IC50 value of approximately 35 µg/mL for the extract containing this compound, suggesting potent antioxidant effects that could contribute to its therapeutic potential in oxidative stress-related diseases .

Antibacterial Activity

This compound has also been studied for its antibacterial effects. Research indicates that saponins from the Clinopodium genus possess broad-spectrum antibacterial activity. A study demonstrated that this compound showed inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 125 | |

| Escherichia coli | 200 | |

| Klebsiella pneumoniae | 250 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in studies examining its effect on cyclooxygenase (COX) enzymes. It was found to inhibit COX-2 expression in neutrophils, which is crucial for mediating inflammatory responses. This suggests that this compound may be beneficial in treating inflammatory conditions .

Case Study 1: In Vitro Analysis of Antitumor Effects

In a controlled laboratory setting, extracts containing this compound were tested on colorectal carcinoma cell lines (HT-29). The results showed a significant reduction in cell viability at concentrations as low as 125 µg/mL after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antioxidant Capacity Assessment

A comparative study assessed the antioxidant capacity of various extracts from Clinopodium vulgare, which contains this compound. The study utilized several assays (DPPH, ABTS) and found that the extract significantly scavenged free radicals, supporting its use in formulations aimed at reducing oxidative stress .

Propiedades

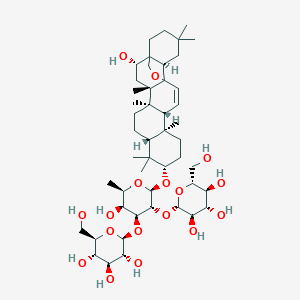

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,10S,13S,14R,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O17/c1-22-30(52)37(64-39-35(57)33(55)31(53)23(19-49)61-39)38(65-40-36(58)34(56)32(54)24(20-50)62-40)41(60-22)63-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-59-48)28(51)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,44+,45-,46+,47?,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCURZIYXTEHQ-OPWJELMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159122-01-7 | |

| Record name | Clinoposaponin XI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.